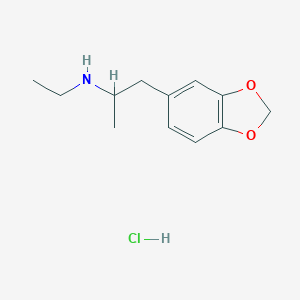

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

説明

3,4-MDEA (hydrochloride) (CRM) is a certified reference material catagorized as an amphetamine. 3,4-MDEA (hydrochloride) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

3,4-MDEA (hydrochloride) is an analytical reference material categorized as an amphetamine. It has similar psychotropic action to MDMA and shares the common name of "ecstasy".1 Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. 3,4-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

3,4-MDEA (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. It has similar psychotropic action to methylenedioxyamphetamine (MDMA) and shares the common name of /ecstasy/. Both methylenedioxyamphetamines are regulated as Schedule I drugs in the United States. In rats, 3,4-MDEA produces significant retention deficits in learning tasks and is similar to 3,4-MDMA in inducing serotonin release from frontal cortex/hippocampal synaptosomes. Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

作用機序

MDE hydrochloride, also known as N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride or 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a psychoactive drug with a complex mechanism of action .

Target of Action

MDEA primarily targets the serotonin, norepinephrine, and dopamine transporters , acting as a releasing agent and reuptake inhibitor . These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

MDEA interacts with its targets by binding to the transporter proteins, leading to an increase in the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This results in enhanced neurotransmission, which is believed to be responsible for the drug’s psychoactive effects .

Biochemical Pathways

These may include pathways involved in mood regulation, reward processing, and sensory perception .

Pharmacokinetics

MDEA is well absorbed from the gastrointestinal tract and easily crosses the blood-brain barrier . The onset of action is typically within 20-85 minutes . The drug is metabolized in the liver, primarily by the enzymes CYP2D6 and CYP3A4 . The elimination half-life of MDEA varies, with reported values of 7.5 ± 2.4 hours for the R-isomer and 4.2 ± 1.4 hours for the S-isomer . The drug is primarily excreted in the urine .

Result of Action

The increased neurotransmission resulting from MDEA’s action can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing patterns and alterations in the activity of various intracellular signaling pathways . At the behavioral level, MDEA is known to produce empathogenic effects, and it is used recreationally for its euphoric and stimulant properties .

Action Environment

The action, efficacy, and stability of MDEA can be influenced by various environmental factors. For example, the drug’s effects may be modulated by the user’s physiological state, such as their level of hydration and body temperature . Additionally, the presence of other substances, such as alcohol or other drugs, can also impact MDEA’s effects .

生物活性

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, commonly known as 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a synthetic compound belonging to the amphetamine class. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₈ClNO₂

Molecular Weight : 243.73 g/mol

IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine; hydrochloride

The structural characteristics of MDEA contribute to its unique pharmacological properties. The compound features a benzodioxole moiety, which is significant for its psychoactive effects.

MDEA primarily acts as a serotonin-releasing agent , influencing neurotransmitter systems in the brain. Its mechanism involves:

- Targeting Transporters : MDEA interacts with serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, functioning as both a releasing agent and reuptake inhibitor. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing mood and sociability.

- Biochemical Pathways : The compound's action is associated with pathways involved in mood regulation and reward processing. Increased neurotransmission can alter neuronal firing patterns and intracellular signaling pathways.

Pharmacokinetics

MDEA exhibits favorable pharmacokinetic properties:

- Absorption : It is well absorbed from the gastrointestinal tract.

- Blood-Brain Barrier Penetration : MDEA readily crosses the blood-brain barrier, allowing it to exert central nervous system effects.

- Metabolism and Excretion : The metabolic pathways of MDEA are not fully elucidated but are expected to involve hepatic metabolism similar to other amphetamines.

Biological Effects and Case Studies

The biological activity of MDEA has been studied in various contexts:

- Psychoactive Effects : MDEA is known for producing euphoria and increased sociability, akin to its analogs like MDMA. However, it has been reported to have lower potency than MDMA.

- Neurotoxicity Studies : Research indicates that MDEA can lead to neurotoxic effects similar to those observed with MDMA. Postmortem analyses of individuals who have consumed MDEA show signs of brain and myocardial damage, alongside liver necrosis.

- Learning and Memory Impairment : In animal studies, particularly in rats, MDEA has been shown to produce significant retention deficits in learning tasks, indicating potential cognitive impairments associated with its use.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between MDEA and related compounds:

| Compound Name | Chemical Structure | Primary Effects |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | C₁₁H₁₅NO₂ | Strong empathogenic effects |

| 3,4-Methylenedioxyamphetamine (MDA) | C₁₁H₁₅NO₂ | Hallucinogenic effects |

| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂O | Powerful psychedelic effects |

| N-Ethyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine | C₁₃H₁₉NO₂ | Stimulant effects similar to MDEA |

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIPBWIXJRJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82801-81-8 (Parent) | |

| Record name | MDE hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048892 | |

| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74341-78-9 | |

| Record name | MDE hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74341-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5C0YRV9E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。